molecular formula C22H30N4O5S B232278 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide

Numéro de catalogue: B232278
Poids moléculaire: 462.6 g/mol
Clé InChI: ZOKFQLHYKCPONY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as TAK-715 and is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mécanisme D'action

TAK-715 exerts its pharmacological effects by inhibiting the p38 MAPK pathway. The p38 MAPK pathway is activated in response to various stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage. Activation of this pathway leads to the production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to the pathogenesis of various diseases. TAK-715 inhibits the activity of p38 MAPK by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
TAK-715 has been shown to have various biochemical and physiological effects. In cancer cells, TAK-715 inhibits the activity of p38 MAPK, leading to the inhibition of cell proliferation and induction of apoptosis. In autoimmune disorders, TAK-715 reduces the production of pro-inflammatory cytokines and prevents tissue damage. In inflammatory diseases, TAK-715 reduces the production of inflammatory cytokines and improves symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of TAK-715 is its high potency and specificity for the p38 MAPK pathway. This makes it an ideal tool for studying the role of this pathway in various diseases. However, one of the limitations of TAK-715 is its potential off-target effects. TAK-715 has been shown to inhibit other kinases, including JNK and ERK, at high concentrations, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on TAK-715. One direction is to further elucidate the molecular mechanisms underlying its pharmacological effects. This may involve identifying its downstream targets and signaling pathways. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of more potent and specific p38 MAPK inhibitors may provide new opportunities for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of TAK-715 involves several steps, starting with the reaction of 2-methoxybenzoyl chloride with N-(3-aminopropyl)piperazine to form 2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide. This intermediate is then reacted with sulfuryl chloride to form 5-(sulfonyloxy)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide, which is subsequently treated with sodium azide to form 5-(azidosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide. Finally, the azide group is reduced using palladium on carbon to yield TAK-715.

Applications De Recherche Scientifique

TAK-715 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, TAK-715 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In autoimmune disorders, TAK-715 has been shown to reduce inflammation and prevent tissue damage. In inflammatory diseases, TAK-715 has been shown to reduce the production of inflammatory cytokines and improve symptoms.

Propriétés

Formule moléculaire

C22H30N4O5S

Poids moléculaire

462.6 g/mol

Nom IUPAC

2-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C22H30N4O5S/c1-30-18-6-4-17(5-7-18)26-14-12-25(13-15-26)11-3-10-24-22(27)20-16-19(32(23,28)29)8-9-21(20)31-2/h4-9,16H,3,10-15H2,1-2H3,(H,24,27)(H2,23,28,29)

Clé InChI

ZOKFQLHYKCPONY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC

SMILES canonique

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.